molecular formula C9H9NS B1619157 Benzothiazoline, 3-methyl-2-methylene- CAS No. 23574-67-6

Benzothiazoline, 3-methyl-2-methylene-

Cat. No.: B1619157
CAS No.: 23574-67-6
M. Wt: 163.24 g/mol
InChI Key: DEAHHKWRGZEJBW-UHFFFAOYSA-N
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Description

Benzothiazoline, 3-methyl-2-methylene-, is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse range of biological and chemical properties. Benzothiazoline, 3-methyl-2-methylene-, is particularly noted for its applications in various fields such as medicinal chemistry, industrial chemistry, and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazoline, 3-methyl-2-methylene-, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the use of N-methyl aniline as a starting material, which undergoes a series of reactions to form N-methyl-N-phenyl thiourea. This intermediate is then reacted with bromine to produce 3-methyl-2-imino benzothiazole, which is further reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

In industrial settings, the production of Benzothiazoline, 3-methyl-2-methylene-, often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and typically involves the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzothiazoline, 3-methyl-2-methylene-, undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzothiazolium azo dyes, while reduction can yield various reduced derivatives of the original compound.

Comparison with Similar Compounds

Benzothiazoline, 3-methyl-2-methylene-, can be compared with other similar compounds in the benzothiazole family:

The uniqueness of Benzothiazoline, 3-methyl-2-methylene-, lies in its specific chemical structure, which imparts unique reactivity and a wide range of applications across different fields.

Properties

IUPAC Name

3-methyl-2-methylidene-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAHHKWRGZEJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C)SC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291178
Record name Benzothiazoline, 3-methyl-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23574-67-6
Record name Benzothiazoline, 3-methyl-2-methylene-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazoline, 3-methyl-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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